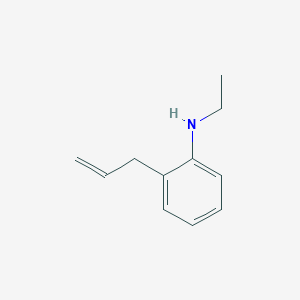
N-Ethyl-2-(prop-2-en-1-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Allyl-N-ethylaniline is an organic compound belonging to the class of anilines, which are aromatic amines. This compound features an ethyl group and an allyl group attached to the nitrogen atom of the aniline ring. Anilines are widely used in the production of dyes, pharmaceuticals, and polymers due to their versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-allyl-N-ethylaniline can be achieved through various methods. One common approach involves the alkylation of aniline with ethyl halides followed by allylation. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2-allyl-N-ethylaniline can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. Catalysts such as palladium or nickel may be used to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-Allyl-N-ethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium or nickel catalysts.
Substitution: Nitrating mixture (nitric acid and sulfuric acid), sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary and secondary amines.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
2-Allyl-N-ethylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials, such as conductive polymers and advanced composites.
Mechanism of Action
The mechanism of action of 2-allyl-N-ethylaniline involves its interaction with molecular targets through its amine and aromatic functionalities. The compound can form hydrogen bonds and π-π interactions with biological molecules, influencing their activity. In catalytic processes, the nitrogen atom can coordinate with metal catalysts, facilitating various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
N-Methylaniline: Similar in structure but with a methyl group instead of an ethyl group.
N,N-Dimethylaniline: Contains two methyl groups attached to the nitrogen atom.
N-Ethylaniline: Lacks the allyl group present in 2-allyl-N-ethylaniline.
Uniqueness
2-Allyl-N-ethylaniline is unique due to the presence of both an ethyl and an allyl group on the nitrogen atom. This structural feature imparts distinct chemical reactivity and potential biological activity compared to other aniline derivatives. The allyl group can participate in additional chemical reactions, such as polymerization and cross-linking, enhancing its utility in various applications.
Properties
CAS No. |
55469-30-2 |
|---|---|
Molecular Formula |
C11H15N |
Molecular Weight |
161.24 g/mol |
IUPAC Name |
N-ethyl-2-prop-2-enylaniline |
InChI |
InChI=1S/C11H15N/c1-3-7-10-8-5-6-9-11(10)12-4-2/h3,5-6,8-9,12H,1,4,7H2,2H3 |
InChI Key |
QTTJUPSUIVTXCB-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC=CC=C1CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















